molecular formula C13H15NO4S3 B11241167 N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)methanesulfonamide

N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B11241167
M. Wt: 345.5 g/mol
InChI Key: IZQXSXTYBPYCAT-UHFFFAOYSA-N
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Description

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]METHANESULFONAMIDE is a complex organic compound that features both benzenesulfonyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]METHANESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with thiophene-2-yl-ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]METHANESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]METHANESULFONAMIDE is unique due to its combination of benzenesulfonyl and thiophene groups linked by an ethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C13H15NO4S3

Molecular Weight

345.5 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]methanesulfonamide

InChI

InChI=1S/C13H15NO4S3/c1-20(15,16)14-10-13(12-8-5-9-19-12)21(17,18)11-6-3-2-4-7-11/h2-9,13-14H,10H2,1H3

InChI Key

IZQXSXTYBPYCAT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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